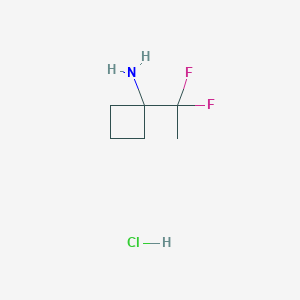

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride

Description

1-(1,1-Difluoroethyl)cyclobutan-1-amine hydrochloride is a fluorinated cyclobutane amine derivative. Its structure features a cyclobutane ring substituted with a 1,1-difluoroethyl group and an amine functional group, forming a hydrochloride salt. This compound is of interest in medicinal chemistry due to the bioisosteric properties of the difluoroethyl group, which mimics methoxy groups in drug molecules while enhancing metabolic stability and binding affinity . The hydrochloride salt improves aqueous solubility, a critical factor for pharmaceutical applications.

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(1,1-difluoroethyl)cyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11F2N.ClH/c1-5(7,8)6(9)3-2-4-6;/h2-4,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJQDEDNWKODEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1(CCC1)N)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride typically involves the following steps:

Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through various methods, including [2+2] cycloaddition reactions.

Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using appropriate difluoroethylating agents.

Conversion to Hydrochloride Salt: The final step involves converting the free amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production .

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents such as alkyl halides or acyl chlorides.

Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine and hydrochloric acid.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its amine functionality.

Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and the amine functionality play crucial roles in binding to these targets, potentially leading to inhibition or activation of specific biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features, molecular weights, and physicochemical properties of the target compound with analogs:

*Calculated based on standard atomic weights.

Key Observations:

- Ring Size and Strain : Cyclobutane derivatives exhibit moderate ring strain compared to cyclopropane analogs, balancing conformational rigidity and synthetic accessibility. Cyclopropane-based compounds (e.g., 1-(difluoromethyl)cyclopropan-1-amine) may have higher reactivity due to greater ring strain .

- Fluorine Substitution: The 1,1-difluoroethyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. highlights its role as a methoxy bioisostere in clinical candidates like LSZ102 .

- Heterocyclic Modifications : Compounds with triazole or thiazole substituents (e.g., and ) introduce hydrogen-bonding capabilities but may alter pharmacokinetic profiles .

Biological Activity

1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoroethyl group may enhance the compound's bioactivity, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : CHClFN

- Molecular Weight : Approximately 169.57 g/mol

The presence of the difluoroethyl group is significant as fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetic properties.

The biological activity of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways. The difluoroethyl group likely contributes to increased binding affinity and selectivity towards these targets.

Enzyme Inhibition

Research indicates that compounds with similar structural motifs can inhibit enzymes such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism. In vitro studies have demonstrated that fluorinated cyclobutanes can effectively inhibit ACC activity, leading to potential applications in metabolic disorders .

Structure-Activity Relationships (SAR)

Understanding the SAR of 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride is essential for optimizing its biological activity. Key findings include:

- Fluorination Effects : The introduction of fluorine atoms has been shown to enhance lipophilicity and improve cellular permeability, which are critical for drug efficacy.

- Cyclobutane Ring : The cyclobutane moiety may provide a unique three-dimensional conformation that can interact favorably with biological targets, enhancing its inhibitory potential against enzymes .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme Inhibition | ACC inhibition | |

| Antimicrobial Properties | Moderate activity against bacteria | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Study 1: ACC Inhibition

In a study evaluating the effects of various cyclobutane derivatives on ACC, 1-(1,1-Difluoroethyl)cyclobutan-1-amine;hydrochloride demonstrated significant inhibition at concentrations as low as 500 nM. This suggests that the compound could be further developed as a therapeutic agent for conditions such as obesity and diabetes where ACC plays a crucial role .

Case Study 2: Antimicrobial Activity

Another study assessed the antimicrobial properties of the compound against several bacterial strains. The results indicated that it exhibited moderate inhibitory effects, suggesting potential applications in treating bacterial infections.

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthetic route to 1-(1,1-difluoroethyl)cyclobutan-1-amine hydrochloride?

- Methodology : Begin with cyclobutanone derivatives as precursors. Introduce the difluoroethyl group via nucleophilic substitution or fluorination reactions (e.g., using sulfur tetrafluoride or diethylaminosulfur trifluoride). Subsequent reductive amination or direct amination of the cyclobutane ring can yield the amine intermediate. Final hydrochloride salt formation requires titration with HCl in anhydrous conditions.

- Validation : Monitor reaction progress via TLC or HPLC. Confirm intermediate structures using / NMR and FTIR spectroscopy. Purity assessment via elemental analysis or mass spectrometry is critical .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Experimental Design : Perform accelerated stability studies by exposing the compound to buffers (pH 1–12) at 25°C, 40°C, and 60°C. Use HPLC to quantify degradation products. Kinetic modeling (Arrhenius equation) predicts shelf-life under standard storage conditions.

- Data Interpretation : Degradation pathways (e.g., hydrolysis of the cyclobutane ring or defluorination) can be inferred from LC-MS fragmentation patterns. Stability outliers may require formulation optimization (e.g., lyophilization for hygroscopic salts) .

Q. What spectroscopic techniques are most effective for distinguishing this compound from structurally similar amines?

- Approach : Combine NMR to resolve difluoroethyl groups (δ ~ -120 to -140 ppm) and NMR to identify cyclobutane ring carbons (δ ~ 20–30 ppm). High-resolution mass spectrometry (HRMS) differentiates molecular ions (e.g., [M+H] at m/z 182.06).

- Advanced Tools : X-ray crystallography confirms spatial arrangement, particularly the planarity of the cyclobutane ring and fluorine substitution pattern .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoroethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Mechanistic Study : Use density functional theory (DFT) calculations to map transition states and compare activation energies with non-fluorinated analogs. Experimentally, track reaction kinetics (e.g., SN2 displacement with iodide) via NMR.

- Findings : The electron-withdrawing nature of fluorine increases electrophilicity at the adjacent carbon, while steric hindrance from the difluoroethyl group may slow bimolecular reactions. Contradictions between computational and experimental data often arise from solvent effects or counterion interactions .

Q. What strategies resolve contradictions in reported biological activity data for this compound across different assay systems?

- Critical Analysis : Cross-validate assays using orthogonal methods (e.g., enzyme inhibition vs. cell-based viability). Control for variables like buffer composition (e.g., chloride ions affecting hydrochloride salt solubility) and cellular efflux pump activity.

- Meta-Analysis : Apply statistical tools (e.g., hierarchical clustering) to identify outliers linked to assay-specific artifacts. Theoretical frameworks (e.g., quantitative structure-activity relationships, QSAR) help reconcile discrepancies by isolating structural determinants of activity .

Q. How can computational models predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?

- Methodology : Use molecular dynamics (MD) simulations to assess logP (octanol-water partition coefficient) and polar surface area (PSA). Validate predictions with in vitro BBB permeability assays (e.g., PAMPA-BBB).

- Limitations : Fluorine’s electronegativity may disrupt hydrogen-bonding networks, reducing PSA and enhancing permeability. However, cyclobutane ring strain could increase metabolic clearance, complicating model accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.